6-[(2-Chlorophenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[(2-Chlorophenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid is a chemical compound with a complex structure that includes a cyclohexene ring, a carboxylic acid group, and a chlorophenyl carbamoyl group
Preparation Methods
The synthesis of 6-[(2-Chlorophenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid typically involves multiple steps, starting with the preparation of the cyclohexene ring and the introduction of the carboxylic acid group. The chlorophenyl carbamoyl group is then added through a series of reactions that may include chlorination and carbamoylation. Industrial production methods often involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
6-[(2-Chlorophenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
6-[(2-Chlorophenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be used to study the effects of specific chemical modifications on biological systems.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 6-[(2-Chlorophenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in the activity of enzymes, receptors, or other proteins, ultimately affecting cellular processes. The exact molecular targets and pathways involved depend on the specific application and context.
Comparison with Similar Compounds
6-[(2-Chlorophenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid can be compared with other similar compounds, such as:
6-[(2,3-Dichlorophenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid: This compound has an additional chlorine atom, which can affect its chemical properties and reactivity.
6-[(3-Chlorophenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid: This compound has the chlorine atom in a different position, which can also affect its properties. The uniqueness of this compound lies in its specific structure and the resulting chemical properties, which can make it more suitable for certain applications compared to its analogs.
Properties
Molecular Formula |
C14H14ClNO3 |
---|---|
Molecular Weight |
279.72 g/mol |
IUPAC Name |
6-[(2-chlorophenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid |
InChI |
InChI=1S/C14H14ClNO3/c15-11-7-3-4-8-12(11)16-13(17)9-5-1-2-6-10(9)14(18)19/h1-4,7-10H,5-6H2,(H,16,17)(H,18,19) |
InChI Key |
VFJSZKPJLPFCFG-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CCC(C1C(=O)NC2=CC=CC=C2Cl)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.